4-bromo-2-[(E)-({4-[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol
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Overview
Description
4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL is a complex organic compound with a molecular formula of C28H20Br2N2O2 and a molecular weight of 576.292 . This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-[(E)-[(4-hydroxyphenyl)methylidene]amino]benzenesulfonyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL involves its interaction with various molecular targets. The compound’s imine and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-BROMO-2-[(E)-[(4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)ETHENYL]PHENYL}IMINO]METHYL]PHENOL
- **4-BROMO-2-[(E)-[(3-HYDROXYPHENYL)IMINO]METHYL]PHENOL
- **2,4-DIBROMO-6-[(E)-[(2-{[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL]PHENOL
Uniqueness
4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL is unique due to its combination of bromine atoms, imine linkages, and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and interactions that are not observed in simpler analogs.
Properties
Molecular Formula |
C26H19BrN2O4S |
---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
4-bromo-2-[[4-[4-[(4-hydroxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H19BrN2O4S/c27-20-3-14-26(31)19(15-20)17-29-22-6-12-25(13-7-22)34(32,33)24-10-4-21(5-11-24)28-16-18-1-8-23(30)9-2-18/h1-17,30-31H |
InChI Key |
DKIDUKLFNGFXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=C(C=CC(=C4)Br)O)O |
Origin of Product |
United States |
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